molecular formula C8H10N4 B13613908 n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine

Cat. No.: B13613908
M. Wt: 162.19 g/mol
InChI Key: KDKRQWBDKWHGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine is a chemical building block based on the pyrazolo[1,5-a]pyrimidine scaffold, an important fused heterocycle found in synthetic drugs and intermediates . This core structure is a key intermediate for the synthesis of derivatives with high potential in anticancer research . Compounds featuring the pyrazolo[1,5-a]pyrimidine structure have been identified as close structural analogs of known nanomolar adenosine A2a receptor (A2a AR) antagonists, representing a promising strategy for developing new-generation anticancer agents . Furthermore, specific derivatives have been investigated as inhibitors of Cyclin-dependent kinase 2 (CDK2), a serine/threonine-protein kinase essential for controlling the cell cycle . As a functionalized analog, this compound serves as a versatile precursor for medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel bioactive molecules for high-throughput screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-methyl-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine

InChI

InChI=1S/C8H10N4/c1-9-4-7-5-10-8-2-3-11-12(8)6-7/h2-3,5-6,9H,4H2,1H3

InChI Key

KDKRQWBDKWHGON-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN2C(=CC=N2)N=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

  • Starting materials: 5-Aminopyrazole derivatives and 1,3-diketones or β-ketoesters.
  • Conditions: Acidic media, commonly acetic acid with catalytic sulfuric acid, at room temperature or elevated temperatures.
  • Outcome: Formation of pyrazolo[1,5-a]pyrimidine core with high yields (87–95%).

For example, Ahmad Poursattar Marjani et al. reported that stirring 1 mmol of 5-aminopyrazole with 2 mmol of 1,3-diketone in acetic acid and a drop of concentrated sulfuric acid yields pyrazolo[1,5-a]pyrimidine derivatives efficiently.

Oxidative Cyclization and Cross-Dehydrogenative Coupling (CDC)

An alternative and environmentally friendly method involves oxidative cyclization under oxygen atmosphere using acetic acid as solvent and promoter. This method has been shown to yield pyrazolo[1,5-a]pyridine derivatives in up to 94% yield under optimized conditions (6 equivalents of acetic acid, oxygen atmosphere, 130 °C, 18 hours). Although this method is described for pyrazolo[1,5-a]pyridines, similar oxidative cyclization strategies can be adapted for pyrazolo[1,5-a]pyrimidine systems.

Entry Acetic Acid Equiv. Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 Oxygen 94

Table 1. Effect of acetic acid equivalents and atmosphere on yield of pyrazolo[1,5-a]pyridine derivatives via CDC reaction.

Specific Preparation of this compound

While explicit synthetic routes for this compound are scarce, the compound can be logically synthesized by adapting known methods for pyrazolo[1,5-a]pyrimidine derivatives:

Starting from 5-Aminopyrazole

  • React 5-aminopyrazole with a suitable 1,3-biselectrophilic compound that introduces the methanamine side chain with a methyl substitution on the nitrogen.
  • Cyclocondensation under acidic conditions forms the pyrazolo[1,5-a]pyrimidine core.
  • Subsequent functionalization or protection/deprotection steps may be necessary to install the N-methylmethanamine substituent at the 6-position.

Suzuki Coupling and Nucleophilic Substitution

According to Stypik et al., derivatives of pyrazolo[1,5-a]pyrimidine can be prepared via multi-step sequences involving:

  • Chlorination of hydroxylated pyrazolo[1,5-a]pyrimidine intermediates with phosphorus oxychloride.
  • Nucleophilic substitution of chlorine atoms with amines or amine derivatives.
  • Suzuki coupling reactions to introduce various substituents on the bicyclic core.

This approach could be adapted to introduce the N-methylmethanamine substituent at the 6-position through nucleophilic substitution of a suitable leaving group (e.g., chlorine) with methylamine.

Proposed Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation 5-Aminopyrazole + β-dicarbonyl + H2SO4/AcOH 87–95 Formation of pyrazolo[1,5-a]pyrimidine core
2 Chlorination Phosphorus oxychloride ~61 Introduction of chloro substituent at position 6 or 7
3 Nucleophilic substitution Methylamine, K2CO3, room temperature ~94 Substitution of chlorine with N-methylmethanamine group
4 Purification Crystallization or chromatography - Isolation of pure compound

Table 2. Generalized synthetic steps adapted for this compound preparation.

Analytical Characterization

The synthesized compounds are typically characterized by:

Research Discoveries and Optimization

  • Methyl substitution at the 6-position of the pyrazolo[1,5-a]pyrimidine ring enhances biological activity and selectivity, as demonstrated in related derivatives.
  • The choice of reaction conditions, such as solvent, temperature, and atmosphere (oxygen vs. inert), significantly affects yields and purity.
  • Multi-step syntheses involving Suzuki coupling and nucleophilic substitution provide versatility in modifying the pyrazolo[1,5-a]pyrimidine core for tailored biological properties.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name / Structure Biological Activity Key Structural Features Potency/IC₅₀ (where available) References
5-Aminomethyl-7-anilino-pyrazolo[1,5-a]pyrimidine (e.g., Compound 6, 12) Antitumor (Bel-7402, HT-1080 cells) 5-amine, 7-anilino substitution IC₅₀: 1–10 μM
2-Benzylsulfonyl-5-methyl-pyrazolo[1,5-a]pyrimidine-7-oxoacetylhydrazones (e.g., 5k, 5p) Antifungal (Cucumber gray mold) Sulfonyl, hydrazone, oxoacetyl groups 70% inhibition at 50 μg/mL
2-(5-Mercapto-1,3,4-oxadiazole)-pyrazolo[1,5-a]pyrimidine hybrids Herbicidal, fungicidal Oxadiazole-thioether linkage Moderate activity
3-[2-(4-Dimethylaminophenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol Kinase inhibition (structural analog) Propanol chain, dimethylaminophenyl substitution N/A
Pyrazolo[1,5-a][1,3,5]triazines (e.g., 2-(dichloromethyl) derivatives) Anticancer (cell line-specific) Triazine core, dichloromethyl group Growth inhibition at 10–50 μM

Key Structural and Activity Comparisons

Substitution Patterns and Target Specificity

  • Position 6 Modifications: The methylamine group in the target compound contrasts with propanol () or acetylhydrazone () substituents in analogs. These differences likely alter solubility and hydrogen-bonding capacity, impacting target selectivity. For instance, propanol-substituted derivatives may enhance kinase binding through polar interactions , while acetylhydrazones improve antifungal activity via electrophilic reactivity .
  • Position 5 and 7 Modifications: Antitumor activity in 5-aminomethyl-7-anilino derivatives () highlights the importance of aromatic and amine groups at these positions.

Heterocycle Hybridization

  • Oxadiazole and Thiadiazole Hybrids (): Incorporating 1,3,4-oxadiazole or thiadiazole rings enhances herbicidal and fungicidal activities, likely due to increased metabolic stability and redox activity. The target compound’s simpler pyrazolo-pyrimidine core may limit these effects but improve pharmacokinetic properties .
  • Triazine vs. Pyrimidine Cores : Pyrazolo-triazines () exhibit anticancer activity but lack the pyrimidine ring’s electron-rich environment, which is critical for π-stacking in kinase binding .

Chirality and Bioactivity

  • Chiral Centers: demonstrates that introducing chirality in acetylhydrazone derivatives improves antifungal activity.

Biological Activity

n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases implicated in cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that includes both pyrazole and pyrimidine moieties. The molecular formula is C8H10N4C_8H_{10}N_4 with a molecular weight of 162.19 g/mol. The compound features a methyl group attached to the nitrogen atom of the methanamine side chain, which may influence its biological activity and selectivity towards various targets .

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family, including this compound, exhibit significant inhibitory effects on kinases such as Pim-1 and Flt-3. These kinases are critical in various cancer pathways, making them attractive targets for therapeutic intervention.

Inhibition of Kinases

  • Pim-1 Kinase : this compound has shown potential as a selective inhibitor of Pim-1 kinase, which plays a role in cell survival and proliferation in cancer cells. The compound demonstrated submicromolar potency in inhibiting phosphorylation of BAD protein in cell-based assays .
  • Flt-3 Kinase : This compound also exhibits activity against Flt-3 kinase, which is involved in hematopoietic cell signaling and is often mutated in acute myeloid leukemia (AML). Inhibiting Flt-3 can lead to reduced proliferation of cancerous cells .

Biological Evaluation

The biological evaluation of this compound has been conducted through various assays to assess its cytotoxicity and effectiveness against different cancer cell lines.

Case Studies and Assay Results

Cell Line IC50 (µM) Notes
HepG2 (liver cancer)45Strong inhibition observed
HeLa (cervical cancer)38.44Significant cytotoxic effects noted
GM-6114 (normal fibroblasts)80.06Minimal toxicity to healthy cells

The results indicate that this compound has a selective cytotoxic effect on cancer cells while sparing normal fibroblasts .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors to construct the pyrazolo[1,5-a]pyrimidine core. Various synthetic routes have been explored to enhance the yield and purity of this compound .

Q & A

Q. What are the common synthetic routes for n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine, and how can purity be optimized during combinatorial synthesis?

The compound is typically synthesized via combinatorial chemistry using pyrazolo[1,5-a]pyrimidine as a privileged scaffold. A key strategy involves activating intermediates like p-nitrophenyl esters, followed by scavenging p-nitrophenol to streamline purification. Scavenging reagents (e.g., polymer-bound amines) improve yield and purity by removing excess reactants . For regioselective functionalization, novel catalysts (e.g., acid/base bifunctional systems) can enhance control over substituent placement .

Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are critical for confirming molecular structures. For example, HRMS (ESI) with <2 ppm mass accuracy validates the molecular formula, while 1^1H NMR can distinguish regioisomers based on coupling patterns in the pyrimidine ring . Elemental analysis (e.g., C, H, N percentages) further corroborates purity .

Q. How can researchers assess the biological activity of this compound in kinase inhibition assays?

Standard protocols include in vitro kinase inhibition assays (e.g., ADP-Glo™) using recombinant DDR1 or CDK4/6 enzymes. Dose-response curves (IC50_{50}) and combination index (CI) analyses (via CalcuSyn software) quantify potency and synergy with other inhibitors (e.g., palbociclib) . Cell-based proliferation assays (e.g., SRB or MTT) in cancer models (e.g., MCF7) validate cellular efficacy .

Advanced Research Questions

Q. How can structural modifications improve selectivity for DDR1 over other kinases?

Introducing substituents at position 3 of the pyrazolo[1,5-a]pyrimidine core (e.g., ethynylbenzamide groups) enhances DDR1 binding affinity. Computational docking studies reveal that hydrophobic interactions with DDR1's hinge region (e.g., Lys624) are critical. Bioisosteric replacement of the methanamine group with bulkier moieties (e.g., morpholine) reduces off-target effects on structurally similar kinases like DDR2 .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions (e.g., ATP concentrations) or cell-line genetic backgrounds. Meta-analyses using standardized protocols (e.g., fixed ATP levels at KmK_{m} values) and isogenic cell lines (e.g., PIK3CA/AKT1 mutants) isolate compound-specific effects. Cross-validation with orthogonal assays (e.g., thermal shift binding) confirms target engagement .

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?

Regioselective synthesis of 5- or 7-substituted derivatives requires careful control of reaction conditions. For example, a one-pot, three-step protocol using bifunctional catalysts (e.g., Lewis acid/base systems) directs substituents to the 5-position with >90% selectivity. Solvent polarity (e.g., DMF vs. THF) and temperature gradients further modulate reaction pathways .

Q. What computational tools predict the pharmacokinetic properties of derivatives?

In silico ADMET models (e.g., SwissADME or pkCSM) estimate solubility, bioavailability, and CYP450 interactions. Molecular dynamics simulations (e.g., Desmond) assess binding stability in DDR1's active site, while QSAR models correlate substituent electronic parameters (e.g., Hammett σ) with IC50_{50} values .

Q. How do toxicity profiles of pyrazolo[1,5-a]pyrimidine derivatives compare to lead compounds?

Acute toxicity is evaluated via in vivo studies (e.g., rodent LD50_{50}) and in vitro cytotoxicity panels (e.g., HepG2 for hepatotoxicity). Structural alerts (e.g., Michael acceptors) are minimized to reduce reactive metabolite formation. Safety data sheets recommend handling protocols (e.g., PPE for inhalation risks) based on acute exposure limits .

Methodological Tables

Table 1. Key Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Derivatives

ApproachConditionsYield (%)Purity (%)Reference
Combinatorial synthesisp-Nitrophenyl esters, scavenging60–85>95
Regioselective catalysisBifunctional catalyst, DMF, 80°C75–90>98
Reductive aminationNaBH4_4, MeOH, RT50–7090–95

Table 2. Biological Activity of Select Derivatives

CompoundTargetIC50_{50} (nM)Selectivity (vs. DDR2)Reference
7-rh benzamide derivativeDDR1214>100-fold
DMH3CDK4/615050-fold

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.